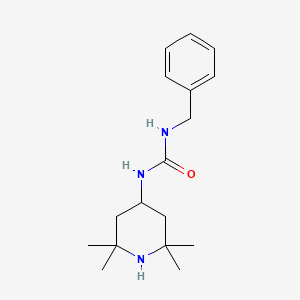
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic properties. BPIP is a piperidine-based compound that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Mecanismo De Acción
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has a unique mechanism of action, which involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide increases the levels of 2-AG, which has been shown to have anti-inflammatory and analgesic properties. The increase in 2-AG levels also activates the cannabinoid receptor CB1, which further contributes to the therapeutic effects of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. One direction is to optimize the synthesis method of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in vivo to determine its efficacy in animal models of disease. Further research is also needed to determine the potential therapeutic applications of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in humans. In addition, the development of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide analogs with improved solubility and efficacy could further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-yl chloride. The resulting product is then reacted with piperidine-4-carboxamide in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to form 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. The yield of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-5-4-10-18-13-15)14-8-11-20(12-9-14)24(22,23)16-6-2-1-3-7-16/h1-7,10,13-14H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUOQWSRAZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
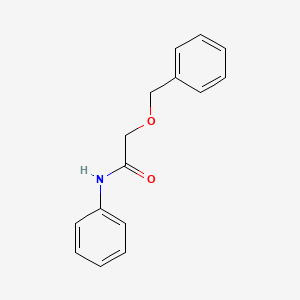
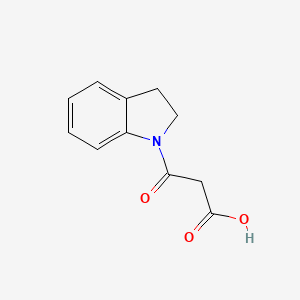
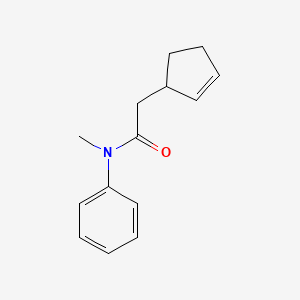
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
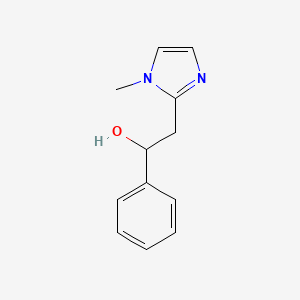
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
